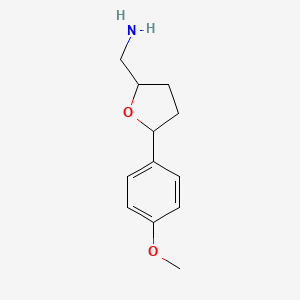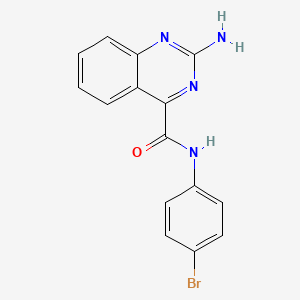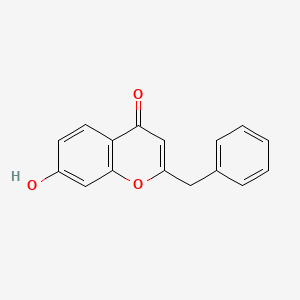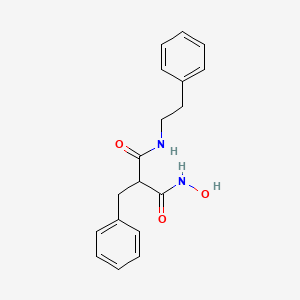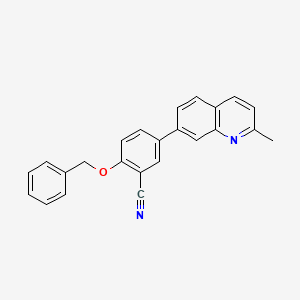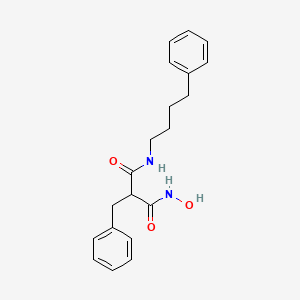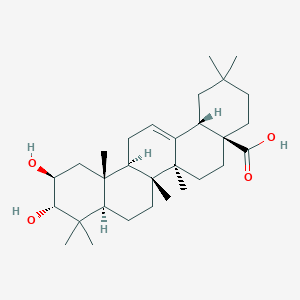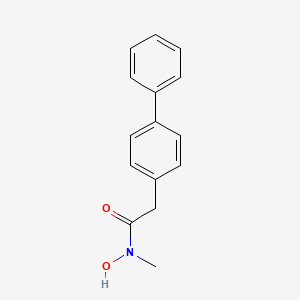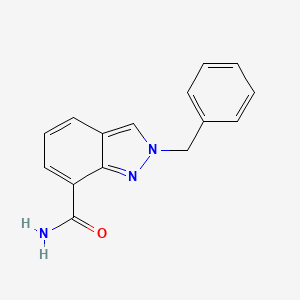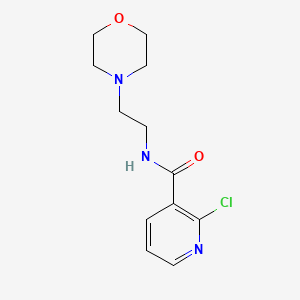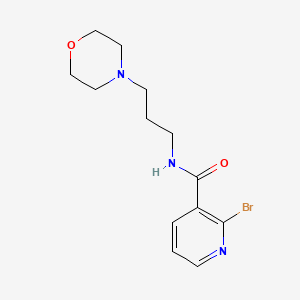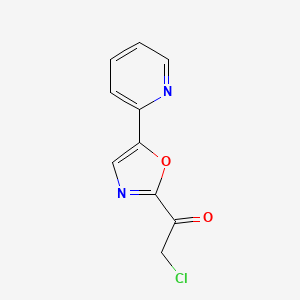
2-chloro-N-(o-tolylcarbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-N-(o-tolilcarbamoyl)benzamida es un compuesto molecular pequeño con la fórmula molecular C15H13ClN2O2. Es conocido por sus posibles aplicaciones en varios campos, incluyendo química, biología y medicina. El compuesto se caracteriza por su estructura única, que incluye un grupo cloro, un grupo tolil y un grupo carbamoil unido a un núcleo de benzamida.
Métodos De Preparación
La síntesis de 2-cloro-N-(o-tolilcarbamoyl)benzamida típicamente involucra la reacción de isocianato de 2-cloro nicotinilo con 2-cloroanilina en presencia de un solvente como diclorometano. La mezcla de reacción se agita a temperatura ambiente durante la noche, y el producto resultante se purifica por recristalización de etanol para obtener cristales de bloque incoloros . Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
2-cloro-N-(o-tolilcarbamoyl)benzamida experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloro se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Hidrólisis: El compuesto puede ser hidrolizado bajo condiciones ácidas o básicas para producir la correspondiente amina y derivados de ácidos carboxílicos.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y agentes oxidantes o reductores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-cloro-N-(o-tolilcarbamoyl)benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Medicina: La investigación ha explorado su potencial como agente terapéutico, particularmente en el desarrollo de medicamentos dirigidos a enzimas o receptores específicos.
Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-N-(o-tolilcarbamoyl)benzamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a los efectos biológicos o químicos deseados. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
2-cloro-N-(o-tolilcarbamoyl)benzamida se puede comparar con otros compuestos similares, como:
2-cloro-N-(2-clorofenil)carbamoyl)nicotinamida: Este compuesto tiene una estructura similar pero con un patrón de sustitución diferente en el anillo aromático.
2-cloro-N-(o-tolilcarbamoyl)nicotinamida: Otro compuesto estrechamente relacionado con actividades biológicas similares.
La singularidad de 2-cloro-N-(o-tolilcarbamoyl)benzamida radica en su patrón específico de sustitución y las propiedades químicas y biológicas resultantes.
Propiedades
Fórmula molecular |
C15H13ClN2O2 |
|---|---|
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-methylphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-6-2-5-9-13(10)17-15(20)18-14(19)11-7-3-4-8-12(11)16/h2-9H,1H3,(H2,17,18,19,20) |
Clave InChI |
BXURYJIVZUMNBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


